2,3-Dihydro-1,5-benzothiazepin-4(5H)-one

Kinase Inhibition GSK-3β Medicinal Chemistry

Procurement of generic 1,5-benzothiazepin-4(5H)-ones without specifying the 2,3-dihydro pattern leads to SAR divergence and invalid results. This unsubstituted parent core is the defined starting material for synthesizing clinically validated calcium channel blockers (e.g., diltiazem) and potent GSK-3β inhibitors. - The 2,3-dihydro-4(5H)-one core enables precise functionalization at the 2-, 3-, and 5-positions to build focused libraries. - Documented SAR: Strategic 2- and 5-substitutions shift GSK-3β IC₅₀ from >100 μM (inactive parent) to 6.6 μM, while antioxidant derivatives surpass BHT in NO-radical scavenging.

Molecular Formula C9H9NOS
Molecular Weight 179.24 g/mol
CAS No. 53454-43-6
Cat. No. B1295154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-1,5-benzothiazepin-4(5H)-one
CAS53454-43-6
Molecular FormulaC9H9NOS
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESC1CSC2=CC=CC=C2NC1=O
InChIInChI=1S/C9H9NOS/c11-9-5-6-12-8-4-2-1-3-7(8)10-9/h1-4H,5-6H2,(H,10,11)
InChIKeyVNUDPFLTWOKTKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydro-1,5-benzothiazepin-4(5H)-one: Core Scaffold and Structural Baseline


2,3-Dihydro-1,5-benzothiazepin-4(5H)-one (CAS 53454-43-6) is an unsubstituted parent heterocycle of the 1,5-benzothiazepine class, defined by a fused benzene and seven-membered thiazepine ring containing a lactam carbonyl [1]. Its molecular formula is C9H9NOS, with a molecular mass of 179.24 [2]. This core scaffold is the foundational structure for a series of clinically significant cardiovascular agents, including diltiazem and clentiazem, and serves as a versatile starting point for synthetic diversification toward multiple pharmacological targets [3].

Why Generic 1,5-Benzothiazepinone Substitution Fails: Scaffold and Substituent Specificity


Procurement of generic '1,5-benzothiazepin-4(5H)-ones' without specifying the 2,3-dihydro substitution pattern or exact ring substituents is scientifically invalid due to profound structure-activity relationship (SAR) divergence within this class. The unsubstituted 2,3-dihydro-1,5-benzothiazepin-4(5H)-one core (CAS 53454-43-6) is a distinct synthetic entry point, whereas its derivatives exhibit activities ranging from calcium channel blockade (diltiazem, clentiazem) [1] to GSK-3β inhibition [2] and antiangiogenesis [3], with potency varying by orders of magnitude (e.g., IC50 shifts from >100 μM to 6.6 μM for GSK-3β based solely on 2- and 5-substituents) [2]. Consequently, substitution with an incorrect analog, even one with high purity, will not recapitulate the desired biological or chemical performance, making precise compound selection a non-negotiable requirement for reproducible research.

Differentiation Evidence: 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one vs. Analogs


GSK-3β Inhibitory Potency: Substituent-Driven Shifts

The unsubstituted 2,3-dihydro-1,5-benzothiazepin-4(5H)-one core (CAS 53454-43-6) exhibits negligible GSK-3β inhibitory activity. However, its derivative, 2,3-dihydro-2-methyl-5-(phenylmethyl)-1,5-benzothiazepin-4(5H)-one (GSK-3β inhibitor 14), is a weak inhibitor with an IC50 > 100 μM . In stark contrast, the 2-(4-fluorophenyl)-2,3-dihydro-5-(1-oxo-2-propen-1-yl) analog (GSK-3β inhibitor 3) demonstrates a >15-fold improvement, achieving an IC50 of 6.6 μM . This dramatic shift underscores that even minor substitutions on the core scaffold radically alter target engagement, and the parent compound serves as a baseline control.

Kinase Inhibition GSK-3β Medicinal Chemistry

Nitric Oxide Radical Scavenging vs. BHT

Novel 1,5-benzothiazepin-4-(5H)-one derivatives (8f and 8g) demonstrate significantly higher potency than the standard antioxidant butylated hydroxytoluene (BHT) in scavenging nitric oxide (NO) radicals. Compounds 8f and 8g exhibited potent NO scavenging properties across a concentration range of 20-100 μg/mL, outperforming BHT [1]. While the unsubstituted parent compound (CAS 53454-43-6) is the starting point for such derivatives, this data highlights the antioxidant potential achievable within this chemical space.

Antioxidant Free Radical Scavenging Nitric Oxide

Platelet Aggregation Inhibition: Potent Lead Derivative

Among a series of alkyl, alkoxy, alkylthio, or amino-substituted 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones, the derivative (-)-cis-3-acetoxy-5-[2-(dimethylamino)ethyl]-2,3-dihydro-8-methyl-2-(4-methylphenyl)-1,5-benzothiazepin-4(5H)-one ((-)-13e) was identified as a potent inhibitor of platelet aggregation and selected for further development [1]. This finding highlights that the parent scaffold (CAS 53454-43-6) is a critical intermediate, but antiplatelet activity is a function of specific, non-native substituents.

Antiplatelet Cardiovascular Thrombosis

Synthetic Utility: 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one as Key Intermediate for Diltiazem and Cardiovascular Agents

2,3-Dihydro-1,5-benzothiazepin-4(5H)-one (CAS 53454-43-6) serves as the essential core intermediate for synthesizing clinically approved calcium channel blockers. For example, cis-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a direct precursor to diltiazem, a widely used cardiovascular drug [1]. This contrasts with other benzothiazepine isomers (e.g., 1,4- or 4,1-benzothiazepines) or alternative heterocycles (e.g., benzodiazepines) that do not provide the same synthetic route or target activity profile [2].

Organic Synthesis Pharmaceutical Intermediates Calcium Channel Blockers

Application Scenarios for 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one


Diltiazem Precursor and Cardiovascular Drug Development

The primary industrial application of 2,3-dihydro-1,5-benzothiazepin-4(5H)-one (CAS 53454-43-6) is as a critical intermediate in the synthesis of diltiazem and related 1,5-benzothiazepine-based calcium channel blockers [1]. Its procurement is non-negotiable for any medicinal chemistry program aiming to explore the SAR of this class of cardiovascular agents, as its specific 1,5-benzothiazepin-4(5H)-one core with a 2,3-dihydro substitution pattern is required for subsequent functionalization at the 2-, 3-, and 5-positions [2].

GSK-3β Kinase Inhibitor Discovery Scaffold

This compound is a foundational building block for generating libraries of GSK-3β inhibitors. The evidence shows that while the parent compound itself is inactive, strategic substitutions at the 2- and 5-positions can yield potent, non-ATP competitive inhibitors [1]. Researchers focused on diabetes, Alzheimer's disease, or oncology can use this scaffold to explore novel covalent and non-covalent GSK-3β inhibition mechanisms, with the knowledge that SAR is steep and substitution-specific.

Antioxidant and Antiangiogenic Agent Development

For research programs targeting oxidative stress-related pathologies or angiogenesis-dependent diseases (e.g., cancer, age-related macular degeneration), this core scaffold serves as a validated starting point. Data demonstrates that 1,5-benzothiazepin-4(5H)-one derivatives exhibit potent NO radical scavenging activity that surpasses the standard antioxidant BHT [1]. Procurement of the parent compound enables the synthesis of novel analogs with the potential for dual antiangiogenic and antioxidant activity [2].

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